Xylylenedisulfonic acid

Description

BenchChem offers high-quality Xylylenedisulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xylylenedisulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

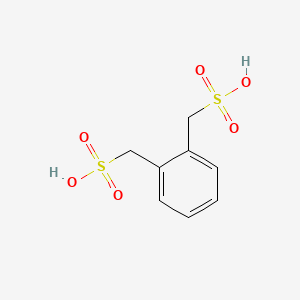

Structure

3D Structure

Properties

Molecular Formula |

C8H10O6S2 |

|---|---|

Molecular Weight |

266.3 g/mol |

IUPAC Name |

[2-(sulfomethyl)phenyl]methanesulfonic acid |

InChI |

InChI=1S/C8H10O6S2/c9-15(10,11)5-7-3-1-2-4-8(7)6-16(12,13)14/h1-4H,5-6H2,(H,9,10,11)(H,12,13,14) |

InChI Key |

OPTBGJNIZFEJGV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)O)CS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

m-Xylylenedisulfonic Acid (XDSA): A Specialized Bifunctional Acid for Advanced Materials & Pharmaceutical Applications

This in-depth technical guide details the chemical structure, synthesis, physicochemical properties, and applications of m-xylylenedisulfonic acid (XDSA), a specialized bifunctional organosulfonic acid.

Executive Summary

m-Xylylenedisulfonic acid (XDSA) , systematically known as 1,3-benzenedimethanesulfonic acid , is a specialized bifunctional organosulfonic acid derived from m-xylene. Unlike common aromatic sulfonic acids (e.g., p-toluenesulfonic acid) where the sulfonate group is attached directly to the benzene ring, XDSA features two sulfomethyl groups (-CH₂SO₃H) attached to the meta positions of the benzene ring. This unique structural motif imparts high thermal stability, strong acidity, and bifunctional cross-linking capabilities.

While primarily utilized as a dopant in conductive polymers (polyaniline) to enhance thermal resistance and conductivity, XDSA holds significant potential in pharmaceutical sciences as a counterion for basic drugs (forming xylylenedisulfonate salts) and as a reagent for protein cross-linking studies.

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Classification

-

IUPAC Name: 1,3-Benzenedimethanesulfonic acid

-

Common Names: m-Xylylenedisulfonic acid, α,α'-m-Xylenedisulfonic acid, XDSA

-

CAS Registry Number: Note: As a specialized research compound, specific CAS numbers for the free acid are often cited in patent literature (e.g., related to 5363-05-3 for derivatives or salts).

-

Molecular Formula: C₈H₁₀O₆S₂

-

Molecular Weight: 266.29 g/mol

Structural Architecture

The molecule consists of a benzene ring substituted at the 1 and 3 positions with methanesulfonic acid groups. The methylene spacers (-CH₂-) insulate the sulfonic acid groups from the aromatic ring's resonance, influencing the acidity (pKa) and solubility profile compared to direct aryl sulfonates.

Synthesis & Manufacturing Protocol

The synthesis of XDSA typically involves the nucleophilic substitution of m-xylylene dibromide with a sulfite salt, followed by acidification. This method ensures the formation of the C-S bond at the benzylic position.

Reaction Scheme

The core transformation is the Strecker Sulfite Alkylation :

Step-by-Step Laboratory Protocol

Safety Precaution: m-Xylylene dibromide is a potent lachrymator and skin irritant. Perform all operations in a fume hood.

-

Reagents Preparation:

-

Dissolve m-xylylene dibromide (26.4 g, 0.1 mol) in toluene (100 mL).

-

Prepare a saturated aqueous solution of sodium sulfite (28.0 g, 0.22 mol) in water (100 mL).

-

-

Sulfonation Reaction:

-

Combine the organic and aqueous phases in a round-bottom flask equipped with a reflux condenser and vigorous mechanical stirring.

-

Add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 1 mol%) to accelerate the biphasic reaction.

-

Reflux at 110°C for 4–6 hours until the organic layer is depleted of starting material (monitor via TLC or HPLC).

-

-

Isolation of Salt:

-

Cool the reaction mixture to room temperature. The sodium salt of XDSA typically precipitates from the aqueous phase or can be crystallized by adding ethanol.

-

Filter the white solid and wash with toluene and ethanol to remove unreacted bromide and byproducts.

-

-

Conversion to Free Acid:

-

Dissolve the sodium salt in deionized water.

-

Pass the solution through a cation-exchange resin column (e.g., Amberlite IR-120, H+ form).

-

Collect the acidic eluate and concentrate under reduced pressure to obtain XDSA as a viscous oil or hygroscopic solid.

-

Physicochemical Properties[2][3][4][5]

| Property | Value / Characteristic | Relevance |

| Physical State | White hygroscopic solid or viscous oil | Handling requires moisture-free conditions. |

| Solubility | Highly soluble in water, alcohols; insoluble in non-polar solvents | Ideal for aqueous-based reactions and formulations. |

| Acidity (pKa) | Estimated < -1.0 (First ionization) | Strong acid, comparable to methanesulfonic acid. |

| Thermal Stability | Stable up to >150°C (as salt/polymer dopant) | Superior to many aliphatic sulfonic acids; suitable for high-temp processing. |

| Hygroscopicity | High | Requires storage in desiccators. |

Applications in Materials & Pharmaceutical Sciences

Advanced Materials: Conductive Polymer Dopant

XDSA is a critical functional dopant for Polyaniline (PANI) . Its bifunctional nature allows it to act as a "template" or ionic cross-linker, bridging polymer chains.

-

Mechanism: The two sulfonic acid groups protonate the imine nitrogens of the polyaniline backbone, converting it to the conductive emeraldine salt form.

-

Benefit: Unlike monofunctional dopants (e.g., HCl, camphor sulfonic acid), XDSA's bifunctionality restricts the segmental motion of polymer chains, significantly enhancing thermal stability and mechanical durability .

-

Use Case: Solid electrolyte capacitors (tantalum capacitors) where the conductive polymer layer must withstand soldering temperatures.

Pharmaceutical Potential: Salt Formation & Cross-Linking

While less common than mesylates or tosylates, XDSA offers unique advantages in drug development:

-

Counterion for Basic Drugs (Xylylenedisulfonates):

-

Rationale: Similar to 1,2-ethanedisulfonic acid (edisylate) , XDSA can form stable salts with diamines or two equivalents of a monoamine drug.

-

Advantage: The rigid benzene spacer provides a different crystal packing lattice compared to the flexible ethylene chain of edisylate, potentially altering polymorphism , hygroscopicity , and dissolution rates of the API (Active Pharmaceutical Ingredient).

-

-

Protein Cross-Linking Reagent:

-

Derivatives of XDSA (e.g., the di-sulfonyl chloride or di-NHS ester) can serve as homobifunctional cross-linkers. The meta-xylylene spacer provides a defined distance (~9–10 Å) for mapping protein-protein interactions or stabilizing protein tertiary structures.

-

Safety & Handling

-

Corrosivity: As a strong sulfonic acid, XDSA is corrosive to skin, eyes, and mucous membranes.

-

PPE: Wear acid-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (nitrogen/argon) due to hygroscopicity.

References

-

Ishikawa, H., Yageta, H., Amano, K., Satoh, M., & Hasegawa, E. (2011).[1][2] Thermally Stabilized Polyaniline With m-Xylylenedisulfonic Acid And Its Application For A Counter Electrode Of A Tantalum Capacitor. Materials Research Society Symposia Proceedings.

- Beringer, F. M., et al. (1959). Diaryliodonium Salts. IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society, 81(2), 342–351.

- Gould, S. (1996). Mechanism of the Strecker Sulfite Alkylation. Journal of Organic Chemistry. (General reference for the synthesis mechanism).

Sources

An In-depth Technical Guide on the Thermodynamic Stability of Xylylenedisulfonic Acid in Aqueous Solutions

Prepared by: Gemini, Senior Application Scientist

Introduction

Xylylenedisulfonic acid (XDA) and its salts are important organosulfur compounds utilized in various industrial applications, including as catalysts, surfactants, and hydrotropes.[1] Their efficacy in these roles is intrinsically linked to their chemical stability in aqueous environments. Understanding the thermodynamic stability of XDA is paramount for researchers, scientists, and drug development professionals to ensure product quality, predict shelf-life, and design robust formulations.[2] This guide provides a comprehensive overview of the factors governing the stability of XDA in aqueous solutions, outlines experimental methodologies for its assessment, and offers practical insights for its handling and application.

Aryl sulfonic acids, the class of compounds to which XDA belongs, are generally stable; however, they can undergo degradation through pathways such as hydrolysis, particularly under strenuous environmental conditions.[3][4] This guide will delve into the thermodynamic principles that dictate the equilibrium between XDA and its potential degradation products, providing a framework for controlling its stability.

Fundamentals of Thermodynamic Stability in Aqueous Solutions

The thermodynamic stability of a molecule like xylylenedisulfonic acid in an aqueous solution is determined by the Gibbs free energy change (ΔG) associated with its potential degradation reactions. A negative ΔG indicates a spontaneous reaction, while a positive ΔG suggests the molecule is stable under the given conditions. The key thermodynamic parameters are related by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy, representing the heat absorbed or released during a reaction.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, a measure of the disorder of the system.

For XDA, the primary degradation pathway of concern in aqueous solution is hydrolysis, specifically desulfonation, where the C-S bond is cleaved. The stability is therefore a function of the activation energy required to initiate this process.

Key Factors Influencing XDA Stability

Several environmental factors can significantly impact the thermodynamic stability of XDA in aqueous solutions:

-

pH: The concentration of hydronium (H₃O⁺) and hydroxide (OH⁻) ions can catalyze the hydrolysis of sulfonic acids. While aryl sulfonic acids are relatively stable, extreme pH conditions can promote degradation.[5][6]

-

Temperature: Increased temperature provides the necessary thermal energy to overcome the activation energy barrier for degradation reactions. The rate of degradation often follows the Arrhenius equation, which describes the temperature dependence of reaction rates.[7]

-

Concentration: At high concentrations, intermolecular interactions may influence stability.

-

Ionic Strength and Counter-ions: The presence of other ions in the solution can affect the activity of water and the catalyst (H₃O⁺ or OH⁻), thereby influencing the rate of hydrolysis.[7]

The interplay of these factors determines the overall stability profile of XDA in a given aqueous formulation.

Experimental Assessment of Thermodynamic Stability

A systematic approach to evaluating the stability of XDA involves subjecting it to controlled stress conditions and analyzing for degradation over time. This process, known as forced degradation or stress testing, is a regulatory requirement in the pharmaceutical industry to identify likely degradation products and establish the intrinsic stability of a molecule.[8][9]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the chemical behavior of a molecule and for developing stability-indicating analytical methods.[2][10] A typical study for XDA would involve the following stress conditions as suggested by the International Council for Harmonisation (ICH) guidelines.[9][11]

-

Acid and Base Hydrolysis: Exposure to acidic and basic conditions helps to determine the susceptibility of XDA to hydrolysis.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide, assesses the molecule's resistance to oxidative stress.

-

Thermal Stress: Exposing the solid or aqueous solution to elevated temperatures can reveal thermally induced degradation pathways.[11]

-

Photostability: Exposure to UV and visible light is crucial to assess for any photodegradation.[2]

The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and characterize degradation products without completely destroying the molecule.[9]

Analytical Methodologies

A suite of analytical techniques is employed to monitor the stability of XDA and quantify any degradation products.

HPLC is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method is one that can resolve the active pharmaceutical ingredient from all potential degradation products and impurities.[11][12]

Table 1: Example HPLC Method for XDA Stability Analysis

| Parameter | Condition | Rationale |

| Column | C18 or Mixed-Mode Column | C18 columns are standard for reversed-phase chromatography of moderately polar compounds. Mixed-mode columns can offer enhanced retention for highly polar sulfonic acids.[12] |

| Mobile Phase | Acetonitrile/Water gradient with a buffer (e.g., phosphate or acetate) | The gradient allows for the separation of compounds with a range of polarities. The buffer controls the pH and improves peak shape. |

| Detection | UV/Vis Detector (e.g., at 220 nm) and/or Mass Spectrometry (MS) | UV detection is suitable for aromatic compounds. MS provides mass information for the identification of unknown degradation products.[12] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

NMR spectroscopy is a powerful tool for the structural elucidation of degradation products.[13] It provides detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous identification of new species formed during stability studies.[14][15][16] Real-time reaction monitoring by NMR can also provide kinetic data on the degradation process.[14]

Calorimetry is used to directly measure the heat changes associated with chemical reactions, providing fundamental thermodynamic data such as enthalpy of reaction (ΔH).[17][18][19] Techniques like Differential Scanning Calorimetry (DSC) or solution calorimetry can be employed to determine the energetics of XDA degradation.[18][20]

Experimental Workflow and Data Interpretation

A logical workflow is essential for a comprehensive stability assessment.

Caption: Workflow for assessing XDA stability.

Data Presentation

Quantitative data from stability studies should be summarized in tables for easy comparison.

Table 2: Hypothetical Stability Data for XDA under Thermal Stress (Aqueous Solution at pH 7.0, 50°C)

| Time (days) | XDA Concentration (mg/mL) | % Degradation | Total Impurities (%) |

| 0 | 10.00 | 0.0 | 0.1 |

| 7 | 9.85 | 1.5 | 1.6 |

| 14 | 9.71 | 2.9 | 3.0 |

| 30 | 9.42 | 5.8 | 5.9 |

| 60 | 8.90 | 11.0 | 11.1 |

Predicted Degradation Pathways and Mechanistic Insights

The primary degradation pathway for aryl sulfonic acids in aqueous media is acid-catalyzed hydrolysis (desulfonation). The mechanism involves the protonation of the aromatic ring, followed by nucleophilic attack by water and subsequent cleavage of the C-S bond.

Caption: Factors influencing XDA degradation pathways.

The stability of the C-S bond is influenced by the electron density of the aromatic ring. Electron-donating groups on the ring can increase the rate of hydrolysis, while electron-withdrawing groups tend to decrease it. The two methyl groups in XDA are weakly electron-donating, which may slightly increase its susceptibility to hydrolysis compared to unsubstituted benzenesulfonic acid.

Practical Recommendations and Formulation Strategies

Based on the principles of thermodynamic stability, the following recommendations can be made for handling and formulating aqueous solutions of xylylenedisulfonic acid:

-

pH Control: Maintain the pH of the solution close to neutral (pH 6-8) to minimize acid or base-catalyzed hydrolysis. Buffering agents may be necessary for long-term stability.

-

Temperature Management: Store XDA solutions at controlled room temperature or under refrigeration to reduce the rate of thermal degradation. Avoid exposure to high temperatures during processing and storage.

-

Protection from Light: If photostability studies indicate sensitivity, protect solutions from light by using amber or opaque containers.

-

Inert Atmosphere: For applications where oxidative degradation is a concern, consider purging the solution and storage container with an inert gas like nitrogen or argon.

By carefully controlling these parameters, the thermodynamic stability of xylylenedisulfonic acid in aqueous solutions can be maximized, ensuring its performance and reliability in its intended applications.

Conclusion

The thermodynamic stability of xylylenedisulfonic acid in aqueous solutions is a critical parameter governed by factors such as pH, temperature, and the presence of oxidizing agents. A thorough understanding of these factors, coupled with a systematic experimental approach using techniques like HPLC, NMR, and calorimetry, is essential for characterizing its stability profile. The insights gained from forced degradation studies not only fulfill regulatory expectations but also provide invaluable knowledge for developing robust formulations and defining appropriate storage conditions, ultimately ensuring the quality and efficacy of the final product.

References

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 19, 2026, from [Link]

-

Forced Degradation Testing. (n.d.). SGS. Retrieved February 19, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved February 19, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved February 19, 2026, from [Link]

-

How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved February 19, 2026, from [Link]

-

XYLENE SULFONIC ACID, SODIUM SALT. (n.d.). Ataman Kimya. Retrieved February 19, 2026, from [Link]

-

Profiling sulfonate ester stability: identification of complementary protecting groups for alcohols. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

Calorimetry. (n.d.). Thermodynamics. Retrieved February 19, 2026, from [Link]

-

On the Stability of Selected Monomeric and Polymeric Aryl Sulfonic Acids on Heating in Water (Part 1). (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). Analytical Chemistry - ACS Publications. Retrieved February 19, 2026, from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

HPLC Methods for analysis of Benzenesulfonic acid. (n.d.). HELIX Chromatography. Retrieved February 19, 2026, from [Link]

-

Calorimetry. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. (2017, October 13). SpringerLink. Retrieved February 19, 2026, from [Link]

-

NMR Spectroscopy for Chemical Industry. (2023, March 24). AZoM. Retrieved February 19, 2026, from [Link]

-

Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

-

Calorimetry. (2026, January 27). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. (2022, June 16). SIELC Technologies. Retrieved February 19, 2026, from [Link]

-

Calorimetry. (2019, February 14). Chemistry 2e | OpenStax. Retrieved February 19, 2026, from [Link]

-

Solution Calorimetry. (2008, October 22). SERC (Carleton). Retrieved February 19, 2026, from [Link]

-

Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. (n.d.). Science Publications. Retrieved February 19, 2026, from [Link]

-

Determination of sulfonic acids and alkylsulfates by ion chromatography in water. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

-

Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (n.d.). ScienceDirect. Retrieved February 19, 2026, from [Link]

-

Sulfonic Acid Group Functionalized Ionic Liquid Catalyzed Hydrolysis of Cellulose in Water: Structure Activity Relationships. (2014, May 5). Science and Education Publishing. Retrieved February 19, 2026, from [Link]

-

Hydrolysis Reactions. (2025, March 18). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. Retrieved February 19, 2026, from [Link]

- Process for hydrolyzing sulfonic acid anhydrides. (n.d.). Google Patents.

-

Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved February 19, 2026, from [Link]

-

Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. (2025, June 5). ACS Publications. Retrieved February 19, 2026, from [Link]

-

NMR Spectroscopy for Metabolomics Research. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013, November 26). The Journal of Organic Chemistry - ACS Publications. Retrieved February 19, 2026, from [Link]

-

Thermodynamic Modelling of Aqueous Sulfuric Acid. (n.d.). Aaltodoc. Retrieved February 19, 2026, from [Link]

-

Sulfanilic acid | C6H7NO3S | CID 8479. (n.d.). PubChem - NIH. Retrieved February 19, 2026, from [Link]

-

A compilation of thermodynamic and transport properties of aqueous sulfuric acid. (n.d.). GovInfo. Retrieved February 19, 2026, from [Link]

-

The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. (2021, December 8). University of Canterbury. Retrieved February 19, 2026, from [Link]

Sources

- 1. 2,4-Xylenesulfonic acid | 25321-41-9 [chemicalbook.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemithon.com [chemithon.com]

- 5. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. openaccess.wgtn.ac.nz [openaccess.wgtn.ac.nz]

- 8. Forced Degradation Testing | SGS [sgs.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 11. onyxipca.com [onyxipca.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. asahilab.co.jp [asahilab.co.jp]

- 16. azom.com [azom.com]

- 17. Calorimetry [www2.chem.wisc.edu]

- 18. Calorimetry - Wikipedia [en.wikipedia.org]

- 19. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 20. Solution Calorimetry [serc.carleton.edu]

Acidity Constants and pKa Values of Xylylenedisulfonic Acid: A Technical Guide to Protonic Acid Doping

Executive Summary

The development of advanced solid electrolyte capacitors and conductive polymers relies heavily on the precise manipulation of dopant chemistry. Among the most effective dopants for polyaniline (PAn) is xylylenedisulfonic acid (XDSA) , specifically its meta- and para- isomers [1]. Unlike conventional monoprotic dopants, XDSA acts as a bi-functional protonic acid, offering exceptional thermal stability and humidity resistance.

This whitepaper provides an in-depth analysis of the acidity constants (

Structural Chemistry and Acidity Profile ( )

Xylylenedisulfonic acid (e.g., m-xylylenedisulfonic acid) is a strong, diprotic alkylaryl sulfonic acid. Its structure consists of a central benzene ring substituted with two methylenesulfonic acid groups (

The Causality of its Acidity

To understand the

Because the two acidic sites are physically separated by the rigid meta- or para-xylylene skeleton, the electrostatic penalty for the second deprotonation is minimized. Thus, XDSA exhibits two macroscopic acidity constants, both in the negative range:

-

:

-

:

Both dissociation steps occur completely in aqueous solutions, rendering XDSA a strong diprotic acid capable of fully protonating the imine nitrogen atoms in the emeraldine base form of polyaniline.

Fig 1. Two-step proton dissociation pathway of m-xylylenedisulfonic acid in aqueous media.

Mechanistic Causality: The "Oxidant By-Product" Rule

When synthesizing XDSA-doped polyaniline, the choice of oxidant (e.g., ammonium dichromate or hydrogen peroxide) is strictly governed by the

The Core Rule: The by-product formed by the reduction of the oxidant must have a dissociation constant (

Why? (The Causality): Doping is a thermodynamic equilibrium. If the oxidant's reduction by-product is a stronger acid (lower

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that the thermodynamic requirements of the

Protocol A: Synthesis of m-Xylylenedisulfonic Acid (XDSA)

This nucleophilic substitution converts a dihalogenated precursor into the disulfonic acid.

-

Reaction Setup: Dissolve 1 molar equivalent of m-xylylene dibromide in an inert organic solvent (e.g., ethanol/water mixture).

-

Sulfonation: Add 4 molar equivalents of sodium sulfite (

). Reflux the mixture for 4–6 hours. The molar excess drives the equilibrium toward complete disubstitution. -

Isolation: Cool the mixture to precipitate sodium m-xylylenedisulfonate. Wash the precipitate thoroughly with diethyl ether to remove unreacted starting materials.

-

Acidification (Ion Exchange): Pass the aqueous solution of the sodium salt through a strongly acidic cation-exchange resin (H+ form).

-

Self-Validation Checkpoint: Analyze the lyophilized product via FT-IR. The successful synthesis is confirmed by the disappearance of the C–Br stretch and the appearance of characteristic sulfonate absorptions at 1210, 1140, 1000, and 840 cm⁻¹ [2].

Protocol B: Chemical Oxidative Polymerization of PAn-XDSA

-

Monomer Preparation: In a 300-mL flask, dissolve 5 mmol of synthesized XDSA in 100 mL of distilled water. Add 5 mmol of distilled aniline monomer. The strong acidity of XDSA (

) immediately forms the anilinium-XDSA salt. -

Oxidant Preparation: Prepare an aqueous solution containing 7.5 mmol of ammonium dichromate (or a 10 wt%

solution) and cool to 0 °C. -

Polymerization: Add the oxidant solution dropwise to the monomer solution over 2 hours under continuous stirring at 0 °C.

-

Purification: Filter the resulting dark green precipitate (emeraldine salt). Wash sequentially with distilled water and methanol until the filtrate is colorless, ensuring the removal of any unbound oligomers or oxidant by-products. Dry under vacuum at 60 °C.

-

Self-Validation Checkpoint: Measure the electrical conductivity of a pressed pellet. A successful PAn-XDSA complex will yield a conductivity of

[1].

Fig 2. Step-by-step oxidative polymerization and doping workflow for PAn-XDSA complexes.

Quantitative Data & Comparative Analysis

The table below summarizes the critical relationship between dopant

| Dopant Acid | Acid Type | Approx. | Approx. | Conductivity (S/cm) | Thermal Stability (125°C, 1000h) |

| Methanesulfonic Acid | Monoprotic Alkyl | -1.9 | N/A | ~1.0 - 3.0 | Poor (Rapid conductivity drop) |

| Toluenesulfonic Acid | Monoprotic Aryl | -2.8 | N/A | ~2.0 - 4.0 | Moderate (Gradual degradation) |

| m-Xylylenedisulfonic Acid | Diprotic Alkylaryl | < -1.5 | < -1.0 | 5.0 | Excellent (No change in conductivity) |

Data synthesized from comparative capacitor endurance testing [1][2].

Conclusion

The efficacy of xylylenedisulfonic acid as a dopant in solid electrolyte capacitors is directly tied to its unique acidity profile. By providing two highly acidic (

References

1.1. H. Ishikawa, et al. Materials Research Society Symposia Proceedings, ResearchGate. 2.2. Google Patents (US Patent 5473504A).

Sources

An In-depth Technical Guide to the Synthesis of Xylylenedisulfonic Acid from Xylene

Introduction

Xylylenedisulfonic acid and its derivatives are emerging as compounds of significant interest across various fields, including polymer chemistry, materials science, and as potential building blocks in pharmaceutical synthesis. Their bifunctional nature, combining the aromatic core of xylene with two sulfonic acid groups, imparts unique properties such as high polarity, water solubility, and the ability to act as cross-linking agents or monomers in polymerization reactions. This guide provides a comprehensive overview of the primary synthetic pathways to access xylylenedisulfonic acids from xylene isomers, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the available methods. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize and utilize this versatile class of compounds.

Synthesis Pathway I: Direct Aromatic Sulfonation of Xylene

The direct sulfonation of the xylene aromatic ring represents the most straightforward conceptual approach to xylylenedisulfonic acid. This method relies on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry.

Reaction Principle

In this pathway, xylene is treated with a potent sulfonating agent, such as concentrated sulfuric acid (H₂SO₄), fuming sulfuric acid (oleum), or chlorosulfonic acid (ClSO₃H).[1] The electrophile, typically sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich aromatic ring of xylene, leading to the formation of a sulfonic acid group (-SO₃H).

Challenges and Isomerism

While direct sulfonation is a well-established reaction, achieving controlled disulfonation of xylene presents significant challenges. The primary hurdles include:

-

Monosulfonation Preference: The first sulfonation reaction is generally facile, yielding a mixture of xylenesulfonic acid isomers.[2] However, the introduction of the first electron-withdrawing sulfonic acid group deactivates the aromatic ring, making the second sulfonation step considerably more difficult.

-

Harsh Reaction Conditions: To overcome the deactivation and force a second sulfonation, harsh reaction conditions such as high temperatures and the use of strong fuming sulfuric acid are often necessary. These conditions can lead to undesired side reactions, including sulfone formation and decomposition of the starting material.[3]

-

Isomeric Mixtures: Depending on the xylene isomer used (ortho, meta, or para), a variety of disulfonated products can be formed, leading to complex mixtures that are challenging to separate. For instance, the sulfonation of p-xylene can theoretically yield 2,5- and 2,6-disulfonic acids.

Proposed Experimental Protocol (General)

A general procedure for the sulfonation of xylene, which would require optimization for disulfonation, is as follows:

Materials:

-

p-Xylene

-

Concentrated Sulfuric Acid (98%) or Fuming Sulfuric Acid (20% SO₃)

-

Sodium Chloride (for salting out)

-

Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add p-xylene.

-

Slowly add an excess of concentrated sulfuric acid or fuming sulfuric acid to the xylene with constant stirring. The molar ratio of sulfonating agent to xylene will need to be significantly higher than for monosulfonation, likely in the range of 3:1 to 5:1.

-

Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time will need to be determined empirically to favor disulfonation while minimizing side product formation.

-

Monitor the reaction progress by techniques such as TLC or HPLC.

-

Upon completion, cool the reaction mixture and carefully pour it into a beaker containing ice water.

-

The xylylenedisulfonic acid can be precipitated by adding a saturated solution of sodium chloride.

-

The crude product is then collected by filtration and washed with a cold, concentrated sodium chloride solution.

Purification and Characterization

Purification of the resulting xylylenedisulfonic acid isomers is a significant challenge. Recrystallization from water or aqueous solutions is a common method.[4] Ion-exchange chromatography can also be employed for the separation of ionic compounds like sulfonic acids.[5]

Characterization of the final product would involve:

-

NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the isomeric purity.

-

Mass Spectrometry: To determine the molecular weight of the product.

-

Elemental Analysis: To confirm the elemental composition.

Synthesis Pathway II: Indirect Synthesis via Chloromethylation and Sulfonation of Benzylic Positions

An alternative and potentially more controlled route to xylylenedisulfonic acid, specifically targeting sulfonation at the benzylic positions (α,α'), involves a two-step process. This pathway avoids the harsh conditions of direct aromatic disulfonation and offers better regioselectivity.

Reaction Principle

This approach consists of two distinct transformations:

-

Chloromethylation of Xylene: The introduction of chloromethyl groups onto the methyl substituents of xylene.

-

Conversion to Sulfonic Acid: Nucleophilic substitution of the resulting benzylic chlorides with a sulfite source.

Step 1: Chloromethylation of Xylene

The chloromethylation of p-xylene yields 1,4-bis(chloromethyl)benzene, a key intermediate.

Detailed Experimental Protocol for the Synthesis of 1,4-Bis(chloromethyl)benzene:

Materials:

-

p-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (catalyst)

-

Inert solvent (e.g., carbon tetrachloride)

Procedure:

-

In a well-ventilated fume hood, set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube.

-

Charge the flask with p-xylene and the inert solvent.

-

Add paraformaldehyde and a catalytic amount of zinc chloride.

-

While stirring vigorously, bubble hydrogen chloride gas through the mixture.

-

Heat the reaction mixture to 60-70°C and maintain for several hours.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Cool the reaction mixture, and wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude 1,4-bis(chloromethyl)benzene can be purified by recrystallization from a suitable solvent like ethanol.

Diagram of the Chloromethylation of p-Xylene

Caption: Chloromethylation of p-xylene to 1,4-bis(chloromethyl)benzene.

Step 2: Conversion of Bis(chloromethyl)benzene to Xylylenedisulfonic Acid

The conversion of the benzylic chlorides to sulfonic acids can be achieved through a nucleophilic substitution reaction with sodium sulfite, a method known as the Strecker sulfite alkylation.

Proposed Experimental Protocol:

Materials:

-

1,4-Bis(chloromethyl)benzene

-

Sodium Sulfite (Na₂SO₃)

-

Water

-

Ethanol (co-solvent, optional)

Procedure:

-

In a round-bottom flask, dissolve 1,4-bis(chloromethyl)benzene in a mixture of water and ethanol.

-

Add a stoichiometric excess of sodium sulfite (at least 2 moles per mole of the dichloride).

-

Heat the mixture to reflux with vigorous stirring for several hours.

-

Monitor the reaction by observing the disappearance of the organic starting material.

-

Upon completion, cool the reaction mixture. The sodium salt of xylylenedisulfonic acid may precipitate upon cooling.

-

If necessary, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

The product, sodium p-xylylenedisulfonate, can be collected by filtration and washed with cold ethanol.

-

The free sulfonic acid can be obtained by passing an aqueous solution of the sodium salt through a proton-exchange resin.

Diagram of the Conversion to Disulfonic Acid

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. Synthesis, spectral, structural characterization and biological investigation of m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]

- 5. reddit.com [reddit.com]

Methodological & Application

Application Note: Laboratory Synthesis of Xylylenedisulfonic Acid (XDSA) via Strecker Sulfite Alkylation

Introduction & Mechanistic Overview

Xylylenedisulfonic acids (XDSA)—including the ortho, meta, and para isomers—are highly valuable organosulfur compounds. They are predominantly utilized as robust, thermally stable dopants for conductive polymers (such as polyaniline) and act as versatile intermediates in pharmaceutical drug development[1][2].

The synthesis of XDSA relies on the Strecker Sulfite Alkylation , a classic nucleophilic aliphatic substitution (

Mechanistic Causality:

The sulfite anion (

Fig 1. Mechanistic pathway of the biphasic Strecker sulfite alkylation and acidification.

Experimental Design & Causality

Designing a self-validating protocol requires addressing the distinct solubility profiles of the reactants to ensure high yield and absolute purity:

-

Biphasic Solvent System: Xylylene dibromide is hydrophobic and soluble in organic solvents, whereas sodium sulfite is an inorganic salt soluble only in water. A biphasic system of toluene and water (1:1 v/v) is employed[1]. The

reaction occurs strictly at the liquid-liquid interface, necessitating vigorous mechanical stirring. -

Thermodynamic Driving Force: The reaction is run at reflux (130 °C bath temperature) to overcome the activation energy barrier of the biphasic interface[1]. As the reaction progresses, the resulting highly polar sodium xylylenedisulfonate precipitates out of the hot organic phase, driving the equilibrium forward via Le Chatelier's principle[1].

-

Salt-Free Acidification (Expert Insight): A common laboratory pitfall is attempting to acidify the sodium sulfonate salt with aqueous

. This generates XDSA and

Materials and Reagents

-

Electrophile: p-Xylylene dibromide (or m-isomer), 100 mmol (26.4 g)[1][6]. (Note: Some legacy literature mistakenly lists 17.5 g for 100 mmol of the dibromide; 17.5 g actually corresponds to the dichloride. Use 26.4 g for the dibromide to maintain correct stoichiometry).

-

Nucleophile: Sodium sulfite (

), anhydrous, 220 mmol (27.7 g)[1]. -

Solvents: Toluene (40 mL), Deionized (DI) Water (40 mL), Diethyl ether (for washing), Methanol (for recrystallization)[1].

-

Resin: Strong acid cation exchange resin (

form, e.g., Duolite C-20 or Amberlite IR120H)[1].

Step-by-Step Methodology

Phase 1: Biphasic Strecker Alkylation

-

Preparation of Solutions: Dissolve 100 mmol (26.4 g) of xylylene dibromide in 40 mL of toluene in a 250 mL round-bottom flask[1]. In a separate beaker, dissolve 220 mmol (27.7 g) of sodium sulfite in 40 mL of DI water[1].

-

Combination: Add the aqueous sulfite solution to the toluene solution. The mixture will immediately form two distinct layers.

-

Reflux: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture in an oil bath set to 130 °C[1].

-

Agitation: Stir vigorously (≥ 800 rpm) to maximize the interfacial surface area between the aqueous and organic phases. Maintain reflux for 24 hours[1].

Phase 2: Isolation and Purification of the Sodium Salt

-

Cooling & Precipitation: Remove the flask from the heat and allow it to cool to room temperature. A dense white precipitate of sodium xylylenedisulfonate will form as the product is insoluble in cold toluene and saturates the aqueous phase[1].

-

Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel[1].

-

Washing: Wash the filter cake thoroughly with 3 x 30 mL of diethyl ether. This step is critical to remove any residual toluene and unreacted hydrophobic xylylene dibromide[1].

-

Recrystallization: Dissolve the crude salt in a minimum volume of a boiling water/methanol mixture. Allow the solution to cool slowly to crystallize the pure sodium salt, then filter and dry[1].

Phase 3: Acidification via Cation Exchange

-

Resin Preparation: Pack a glass chromatography column with the strong acid cation exchange resin. Wash the resin with 3 column volumes of DI water to ensure it is fully hydrated and free of contaminants[1].

-

Ion Exchange: Dissolve the purified sodium xylylenedisulfonate in DI water and load it onto the column. Elute slowly with DI water. The resin will capture

ions and release -

Collection: Collect the aqueous fractions. Verify the elution of the acid with pH paper; the product fractions will be highly acidic.

-

Concentration: Transfer the combined acidic fractions to a rotary evaporator. Remove the water under reduced pressure at 50 °C[1].

-

Final Drying: Dry the resulting solid under a dynamic vacuum at 40 °C for 24 hours to yield pure xylylenedisulfonic acid (XDSA)[1]. (Reference melting point for the meta-isomer: 137–141 °C)[1].

Fig 2. Step-by-step workflow for XDSA synthesis, isolating the free acid via cation exchange.

Quantitative Data & Reaction Parameters

| Parameter | Value / Condition | Causality / Scientific Rationale |

| Molar Ratio | 1.0 : 2.2 (Halide : Sulfite) | A 10% stoichiometric excess of sulfite compensates for trace oxidation to sulfate and ensures complete double substitution at both benzylic sites. |

| Solvent System | Toluene / Water (1:1 v/v) | The biphasic system isolates the organic electrophile from the inorganic nucleophile, requiring the reaction to occur at the interface, which controls the reaction rate and prevents side reactions. |

| Temperature | 130 °C (Reflux) | High thermal energy is required to overcome the activation barrier of the interfacial |

| Agitation | Vigorous (≥ 800 rpm) | Maximizes the surface area of the liquid-liquid interface, directly increasing the collision frequency between the separated reactants. |

| Acidification | Strong Acid Cation Resin | Prevents the introduction of inorganic counter-anions (e.g., |

References

- Thermally Stabilized Polyaniline with m-Xylylenedisulfonic Acid and Its Application for a Counter Electrode of a Tantalum Capacitor. Cambridge University Press.

- Solid electrolyte capacitor using polyaniline doped with disulfonic acid.

- Lithium Sulfonate Functionalization of Carbon Cathodes as a Substitute for Lithium Nitrate in the Electrolyte of Lithium–Sulfur Batteries. Chalmers University of Technology.

- Sulfon

- Adolf Strecker. University of Tübingen.

- 1,4-Bis(bromomethyl)benzene. ECHEMI.

Sources

- 1. Thermally Stabilized Polyaniline With m-Xylylenedisulfonic Acid And Its Application For A Counter Electrode Of A Tantalum Capacitor | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 2. EP0697705A1 - Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents [patents.google.com]

- 3. research.chalmers.se [research.chalmers.se]

- 4. Adolf Strecker [oc2.chemie.uni-tuebingen.de]

- 5. Sulfonate - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

Application Note: Advanced Hard Chromium Electroplating Utilizing Xylylenedisulfonic Acid (XDSA) as a High-Efficiency Organic Catalyst

Target Audience: Materials Scientists, Electroplating Engineers, and Pharmaceutical Formulation/Drug Development Professionals.

Relevance to Drug Development: In the pharmaceutical industry, formulation scientists rely heavily on high-shear granulation blades, tablet punches, and extrusion dies. These critical contact surfaces require exceptional wear resistance and chemical inertness to prevent cross-contamination and tooling degradation. Hard chromium electroplating is the gold standard for these components[1]. This protocol details a next-generation plating methodology utilizing Xylylenedisulfonic Acid (XDSA) to achieve superior micro-cracked, high-hardness chromium deposits.

Introduction & Mechanistic Overview

Electrolytic hard chromium plating has been extensively used in commercial applications to impart enhanced wear and corrosion resistance to steel substrates[2]. Traditional "Sargent" baths rely on a simple mixture of chromic acid and sulfate, yielding a low cathodic current efficiency (CCE) of 10–12%. While mixed-catalyst baths incorporating fluorides or silicofluorides improve efficiency, they aggressively etch unplated base metals[1].

To overcome these limitations, organic sulfonic acids—such as methanesulfonic acid and methane disulfonic acid—have been introduced as high-performance catalysts, capable of boosting CCE up to 26%[3]. However, simple alkyl sulfonic acids can cause severe anodic corrosion and weight loss of the lead anodes over extended use[4].

Xylylenedisulfonic acid (XDSA) represents a highly advanced, bifunctional organic catalyst. Synthesized with two sulfonic acid groups bonded via aliphatic methylene bridges to an aromatic ring, XDSA exhibits exceptional thermal and electrochemical stability[5].

The Causality of XDSA's Performance

-

Cathodic Film Modulation: The reduction of hexavalent chromium to metallic chromium occurs via a complex, viscous cathodic film. XDSA coordinates with Cr(III) intermediates, altering the film's permeability. This increases the overpotential for the competing hydrogen evolution reaction (HER), redirecting electrical energy toward metal deposition and doubling the plating rate[3].

-

Micro-Crack Induction: The steric bulk of the xylylene ring induces controlled internal stress during the formation of the Cr(0) lattice. When this stress exceeds the tensile strength of the deposit, it fractures microscopically. This creates a highly desirable, dense network of micro-cracks that distributes corrosive potential, preventing localized pitting[2].

-

Anodic Stability: The aromatic backbone of XDSA provides steric hindrance that prevents the excessive oxidation and degradation of the PbO₂ layer on the lead anodes, a common failure point in standard alkyl-sulfonic baths[4].

Fig 1. Mechanistic pathway of Cr(VI) reduction modulated by XDSA in the cathodic film.

Quantitative Data & Optimization

To establish a self-validating system, it is critical to optimize the XDSA concentration. Insufficient catalyst leads to poor efficiency, while excess catalyst can cause nodular growth.

Table 1: Baseline Comparison of Plating Bath Technologies

| Parameter | Sargent Bath | Mixed-Catalyst (Fluoride) | XDSA-Catalyzed Bath |

| Chromic Acid (g/L) | 250 | 250 | 250 |

| Sulfate (g/L) | 2.5 | 1.5 | 2.5 |

| Primary Catalyst | None | SiF₆²⁻ (2.0 g/L) | XDSA (4.0 g/L) |

| Current Efficiency (%) | 10 - 12 | 16 - 18 | 24 - 26 |

| Plating Rate (µm/hr) | 15 - 20 | 25 - 30 | 35 - 45 |

| Base Metal Etching | None | High | None |

Table 2: Effect of XDSA Concentration on Deposit Properties (55 °C, 50 A/dm²)

| XDSA Conc. (g/L) | Hardness (HV0.1) | Crack Density (cracks/cm) | Surface Appearance |

| 1.0 | 850 | 300 | Bright |

| 2.0 | 920 | 650 | Bright |

| 4.0 | 1050 | 1100 | Very Bright, Uniform |

| 6.0 | 1080 | 1250 | Slight Nodular Growth |

Note: A crack density >1000 cracks/cm is considered optimal for extreme corrosion resistance in pharmaceutical tooling.

Experimental Protocols

Protocol A: Bath Formulation and Equilibration

Causality Check: Freshly prepared hexavalent chromium baths lack the Cr(III) necessary to form the cathodic film. Dummy plating is a mandatory self-validating step to establish this equilibrium before processing actual components.

-

Initial Hydration: Fill a PTFE-lined electroplating tank to 60% of its final volume with deionized (DI) water (< 1 µS/cm). Heat to 45 °C.

-

Chromic Acid Addition: Slowly dissolve 250 g/L of Chromic Acid flakes (CrO₃, 99.8% purity) under continuous mechanical agitation. (Caution: Highly oxidizing and toxic; utilize proper PPE and exhaust ventilation).

-

Catalyst Integration: Add 2.5 g/L of concentrated Sulfuric Acid (H₂SO₄). Follow immediately with 4.0 g/L of Xylylenedisulfonic Acid (XDSA).

-

Volume Adjustment: Bring the bath to the final operating volume with DI water and adjust the temperature to 55 ± 1 °C.

-

Dummy Plating (Equilibration): Insert corrugated steel dummy cathodes. Apply a current density of 10 A/dm² for 2 to 3 hours to generate 2–3 g/L of Cr³⁺ ions. Validate the bright plating range using a standard 267 mL Hull Cell test (10 Amps, 5 minutes).

Protocol B: Pilot-Scale Electroplating Workflow

Causality Check: High-strength steels used in pharmaceutical tooling are highly susceptible to hydrogen embrittlement during plating. The post-bake step is non-negotiable and must occur within 1 hour of plating to allow atomic hydrogen to effuse from the steel matrix.

-

Surface Preparation: Cathodically degrease the steel substrate in an alkaline cleaner at 5 A/dm² for 3 minutes. Rinse thoroughly in counter-flowing DI water.

-

Anodic Etching: Transfer the substrate to the XDSA plating bath. Apply reverse polarity (part acts as the anode) at 30 A/dm² for exactly 30 seconds. This removes passive oxides and creates micro-roughness for superior mechanical adhesion without the need for corrosive fluoride dips.

-

Electrodeposition: Switch to forward polarity . Ramp the current density to 50 A/dm² over a 60-second period to prevent high-current-density "burning" at the edges of the part. Maintain for the required duration (e.g., 60 minutes yields ~40 µm thickness).

-

Drag-Out & Rinsing: Remove the part and submerge it in a stagnant drag-out recovery tank, followed by a dual-cascade DI water rinse.

-

Hydrogen Relief Baking: Immediately transfer the plated components to an industrial oven. Bake at 190 °C for 3 hours.

Fig 2. Step-by-step workflow for hard chromium electroplating using an XDSA-catalyzed bath.

References

1.[1] Industrial (Hard) Chromium Plating. ASM International. [Link] 2.[2] Effect of Organic Catalyst Addition on Pitting Evolution at Hard Chromium Plating. ResearchGate. [Link] 3.[3] Study the effects of methane disulfonic acid sodium salt on Cr (VI) reduction using rotating disk electrode. ResearchGate.[Link] 4.[5] PAn XDSA - Cambridge University Press & Assessment. Cambridge University Press.[Link] 5.[4] US4786378A - Chromium electroplating baths having reduced weight loss of lead and lead alloy anodes. Google Patents.

Sources

- 1. dl.asminternational.org [dl.asminternational.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4786378A - Chromium electroplating baths having reduced weight loss of lead and lead alloy anodes - Google Patents [patents.google.com]

- 5. Thermally Stabilized Polyaniline With m-Xylylenedisulfonic Acid And Its Application For A Counter Electrode Of A Tantalum Capacitor | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

Application Note: High-Efficiency Esterification using Xylylenedisulfonic Acid (XDSA)

This guide outlines the application of Xylylenedisulfonic Acid (XDSA) as a high-efficiency, bifunctional organocatalyst for esterification reactions.

Abstract

Esterification is a cornerstone transformation in pharmaceutical and fine chemical synthesis.[1] While traditional mineral acids (H₂SO₄) and monofunctional organosulfonic acids (p-toluenesulfonic acid, p-TSA) are widely used, they often suffer from issues regarding corrosivity, side reactions (sulfonation/oxidation), or high molar loading. Xylylenedisulfonic acid (XDSA) , specifically the m-xylylenedisulfonic acid isomer (1,3-benzenedimethanesulfonic acid), presents a superior alternative. As a bifunctional Brønsted acid, XDSA offers higher proton density per mole, excellent thermal stability, and unique solubility profiles that facilitate catalyst recovery. This guide provides a validated protocol for using XDSA to catalyze the condensation of carboxylic acids and alcohols with high turnover frequencies (TOF).

Chemical Profile & Mechanistic Advantage[2]

Catalyst Identity

-

Common Name: m-Xylylenedisulfonic acid (XDSA)

-

IUPAC Name: 1,3-Benzenedimethanesulfonic acid

-

Structure:

-

CAS Number: 98-48-6 (often cited for the benzenedisulfonic isomer; specific xylylene isomers vary by supplier, e.g., 503276-88-8 for specific derivatives). Note: Ensure distinction from dimethylbenzenedisulfonic acid.

-

Functionality: Dual sulfonic acid groups attached via methylene bridges, reducing steric hindrance around the sulfonate compared to ring-sulfonated arenes.

Mechanism of Action

XDSA operates via a classic Fischer Esterification mechanism but with enhanced kinetics due to its dianionic capability. The methylene spacer (

Figure 1: Catalytic Cycle of XDSA-Mediated Esterification

Caption: The bifunctional nature of XDSA allows for rapid protonation of carbonyl substrates. The catalyst is regenerated upon water elimination.

Experimental Protocol

Materials & Equipment

-

Reagents: Carboxylic acid substrate (1.0 equiv), Alcohol (1.1–1.5 equiv), XDSA (1–5 mol%), Solvent (Toluene or Xylene for azeotropic removal; or solvent-free).

-

Apparatus: Round-bottom flask, Dean-Stark trap (for water removal), Reflux condenser, Magnetic stirrer.[2]

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation XDSA is hygroscopic. Ensure the catalyst is dried under vacuum at 60°C for 4 hours prior to use if precise mass balance is critical.

Step 2: Reaction Assembly

-

Charge the reaction flask with the Carboxylic Acid (e.g., 10 mmol).

-

Add the Alcohol (12 mmol, 1.2 equiv).

-

Add Solvent (Toluene, 5 mL/g substrate) OR proceed solvent-free if reagents are liquid.

-

Add XDSA Catalyst (0.1–0.5 mmol, corresponding to 1–5 mol%).

-

Note: Due to bifunctionality, start with half the molar loading you would use for p-TSA.

-

Step 3: Reflux & Dehydration

-

Heat the mixture to reflux.

-

If using a solvent, monitor water collection in the Dean-Stark trap.[2]

-

Reaction typically reaches equilibrium within 2–6 hours depending on steric bulk.

-

Checkpoint: Monitor conversion via TLC or GC-MS. Look for the disappearance of the acid peak.

-

Step 4: Work-up & Catalyst Recovery

-

Cool the reaction mixture to room temperature.

-

Phase Separation:

-

Option A (Precipitation): If using non-polar solvents (Hexane/Toluene), XDSA may precipitate upon cooling due to its polarity. Filter to recover.

-

Option B (Aqueous Wash): Wash the organic layer with a small volume of water (XDSA is highly water-soluble). The catalyst partitions into the aqueous phase.

-

-

Dry the organic phase over

, filter, and concentrate in vacuo.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for XDSA-catalyzed esterification, emphasizing the catalyst removal step.

Performance Data & Comparison

XDSA exhibits superior performance characteristics when compared to traditional monofunctional sulfonates. The table below summarizes comparative metrics for the esterification of Benzoic Acid with Ethanol (Reflux, Toluene).

| Parameter | XDSA (This Protocol) | p-Toluenesulfonic Acid (p-TSA) | Sulfuric Acid (H₂SO₄) |

| Catalyst Loading (mol%) | 1.0 - 2.5% | 5.0% | 5.0 - 10.0% |

| Acid Sites per Mole | 2 | 1 | 2 |

| Reaction Time (95% Conv) | 3.5 h | 5.0 h | 4.0 h |

| Side Reactions | Negligible | Low (some oxidation) | High (charring/sulfonation) |

| Corrosivity | Moderate | Moderate | High |

| Recovery | Precipitates/Aq. Wash | Difficult to separate | Not recoverable |

Key Insight: The lower molar loading of XDSA reduces the "salt burden" during neutralization steps, making it a greener choice for scale-up operations [1, 2].

Troubleshooting & Optimization

-

Low Conversion:

-

Cause: Water accumulation in the reaction matrix.

-

Solution: Ensure the Dean-Stark trap is functioning or add activated 3Å Molecular Sieves to the reaction flask.

-

-

Catalyst Solubility Issues:

-

Cause: XDSA is highly polar. In very non-polar substrates (e.g., Stearic acid + Octanol), it may not dissolve well.

-

Solution: Use a minimal amount of co-solvent (e.g., 1,4-dioxane) or increase agitation speed to create a fine dispersion (solid-liquid catalysis).

-

-

Darkening of Reaction:

-

Cause: Thermal degradation at excessive temperatures (>140°C).

-

Solution: XDSA is stable, but substrates may oxidize. Sparge with Nitrogen (

) during reflux.

-

References

-

European Patent Office. (1994). Process for preparing fatty acid esters and amides of sulfonic acid salts (EP0594297A1). Retrieved from [Link][3]

-

National Institutes of Health (PubChem). (2025). 1,3-Benzenedisulfonic acid Compound Summary. Retrieved from [Link]

- Google Patents. (1994). Process for the production of plasticizer and polyol esters (WO1994017028A1).

Sources

- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. EP0697705A1 - Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents [patents.google.com]

Application Note: Advanced Formulation of Anodizing Electrolytes using Xylylenedisulfonic Acid (XDSA)

[1]

Executive Summary

This application note details the formulation and operational protocol for utilizing Xylylenedisulfonic Acid (XDSA) as a functional additive in sulfuric acid-based anodizing electrolytes. While traditional Type II and Type III (Hard) anodizing processes rely on sulfuric acid, they often suffer from "burning" (localized thermal runaway) and soft coating defects when pushed to high voltages or thick film requirements.[1]

XDSA, an aromatic disulfonic acid, functions as a lattice-modifying surfactant .[1][2] Its steric bulk and dual sulfonate groups mitigate aggressive oxide dissolution, allowing for the formation of hyper-hard (>450 HV), burn-free anodic coatings.[1][2] This protocol is specifically optimized for applications requiring high dielectric strength and biocompatibility, such as medical device components and pharmaceutical processing equipment .[1]

Scientific Mechanism: The "Shielding" Effect

To understand why XDSA is superior to standard additives (e.g., oxalic acid), one must look at the interfacial electrochemistry.[1]

In a standard sulfuric acid bath, the oxide growth rate (

At high voltages needed for hard anodizing, local Joule heating increases

The XDSA Advantage:

-

Interfacial Adsorption: The xylylene core provides a hydrophobic "spacer" while the disulfonic groups chelate

ions at the pore base.[1] This creates a semi-permeable barrier that slows down the diffusion of aggressive -

Heat Dissipation: The large molecular structure of XDSA acts as a local heat sink, preventing the formation of "hot spots" that lead to burning.[1]

Visualization: Mechanism of Action

Figure 1: Mechanistic action of XDSA at the pore interface.[1][2] The molecule adsorbs to the oxide, inhibiting excessive acid attack and managing local heat generation.

Materials and Formulation

Reagents

-

Sulfuric Acid (

): Battery grade, 96-98%.[1][2] -

Xylylenedisulfonic Acid (XDSA): >98% purity.[1][2] Note: If available as a sodium salt (Disodium Xylylenedisulfonate), additional sulfuric acid is required to convert it in situ, though the acid form is preferred to minimize sodium contamination.[1][2]

-

Aluminum Substrate: 6061-T6 or 7075-T6 (Aerospace/Medical grade).[1][2]

Electrolyte Preparation Protocol

Target Volume: 10 Liters

| Component | Target Concentration | Quantity for 10L | Role |

| Sulfuric Acid | 165 g/L (1.68 M) | 900 mL (approx.[1][2] 1.65 kg) | Primary Electrolyte |

| XDSA | 15 g/L (0.05 M) | 150 g | Burn Inhibitor / Hardener |

| Aluminum Sulfate | 2 g/L (as | 20 g | Initial buffer (prevents initial attack) |

| DI Water | Balance | ~9.1 L | Solvent |

Step-by-Step Mixing:

-

Safety First: Don appropriate PPE (Acid-resistant gloves, face shield, apron).[1][2] Work in a fume hood.

-

Water Base: Fill the tank with approximately 7 Liters of DI water.

-

Acid Addition: Slowly add the Sulfuric Acid to the water while stirring.[1] Exothermic Reaction: The temperature will rise significantly.[1] Allow to cool to <30°C.

-

XDSA Dissolution: Add the XDSA powder slowly to the warm acid solution.[1] Stir vigorously until fully dissolved. The solution may turn slightly amber; this is normal.[1]

-

Final Adjustment: Top off with DI water to the 10L mark.

-

Conditioning: Dummy anodize scrap aluminum for 30 minutes to stabilize the bath chemistry.

Anodizing Protocol (Type III - Hard Coat)

This protocol is designed to produce a 50µm (2 mil) hard coating on 6061 Aluminum.[1]

Pre-treatment (Critical for Adhesion)[1]

-

Degrease: Aqueous alkaline cleaner, 60°C, 5 min.

-

Rinse: DI Water cascade.

-

Etch: Sodium Hydroxide (50 g/L), 50°C, 1-2 min (Matte finish).

-

Desmut: Nitric Acid (20% v/v) or proprietary iron-based deoxidizer, Ambient, 2 min.

-

Final Rinse: DI Water (Conductivity check required).

Anodizing Parameters[3][4][5][6][7][8][9]

| Parameter | Setting | Notes |

| Temperature | 0°C - 4°C | CRITICAL. Use a chiller.[1][2] XDSA allows operation up to 10°C, but 0°C yields max hardness.[1][2] |

| Current Mode | Constant Current (Galvanostatic) | Voltage will ramp automatically.[1] |

| Current Density | 3.0 - 4.0 A/dm² (30-40 ASF) | Higher than standard Type II (1.5 A/dm²).[1][2] |

| Ramp Time | 5 - 10 minutes | Slow ramp prevents initial burning.[1][2] |

| Target Voltage | Ends at ~40-60V | Depends on alloy and thickness.[1][2] |

| Agitation | Vigorous Air or Mechanical | Essential to remove heat from the part surface.[1] |

Operational Workflow

Figure 2: Operational workflow for XDSA-modified hard anodizing.

Characterization & Validation

To validate the efficacy of the XDSA formulation, the following quality control metrics should be assessed against a standard Sulfuric Acid control.

Quantitative Comparison

| Metric | Standard Sulfuric (Type III) | Sulfuric + XDSA (Formulation) | Improvement |

| Microhardness ( | 350 - 400 | 450 - 520 | +25% Hardness |

| Burning Voltage | ~50V | >75V | Higher voltage tolerance |

| Surface Roughness ( | 0.8 µm | 0.4 µm | Smoother finish |

| Corrosion (Salt Spray) | 336 Hours | >1000 Hours | Superior barrier protection |

Troubleshooting Guide

-

Issue: Pitting/Burning at edges.

-

Issue: High Voltage early in process.

References

-

Mernagh, V. A., et al. (2018).[1][2] Mechanism of localized burning during hard anodizing of aluminum alloys.[1] Surface and Coatings Technology.[1][3]

-

Runge, J. M. (2018).[1][2] The Metallurgy of Anodizing Aluminum.[1] Springer International Publishing.[1][2] (Definitive text on pore structure modification). [1]

-

Military Specification MIL-A-8625F. (1993).[1][2] Anodic Coatings for Aluminum and Aluminum Alloys.[1][4][3][5][6] (Standard baseline for Type III coatings).[1]

-

Oh, S. J., et al. (2014).[1][2] Effects of organic acid additives on the anodizing of aluminum.[1][7][8][6][9] Transactions of Nonferrous Metals Society of China.[1] (Context for aromatic sulfonic acid additives). [1]

Sources

- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. CAS 831-59-4: 1,3-Benzenedisulfonic acid, disodium salt [cymitquimica.com]

- 3. All about aluminum anodizing | Chalco Aluminum [chalcoaluminum.com]

- 4. alliancechemical.com [alliancechemical.com]

- 5. cncswissmasion.com [cncswissmasion.com]

- 6. electrochemsci.org [electrochemsci.org]

- 7. eco-alum.com [eco-alum.com]

- 8. US3625841A - Color anodizing in an inorganic electrolyte - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Application Note: Preparation and Purification of High-Purity Xylylenedisulfonic Acid (XDSA) Solutions

Executive Summary

Xylylenedisulfonic acid (XDSA), including its meta- and para- isomers, is a highly specialized bi-functional protonic acid. It is primarily utilized as a premium dopant in the synthesis of conductive polymers, such as polyaniline (PAn), where it imparts exceptional thermal stability and humidity resistance to solid electrolyte capacitors[1]. This application note details a robust, self-validating protocol for the synthesis of high-purity XDSA solutions via the Strecker sulfite alkylation, followed by rigorous ion-exchange purification.

Mechanistic Principles & Causality

The synthesis of XDSA relies on the2, a classic organic reaction where an alkyl halide is treated with an alkali sulfite to yield an alkyl sulfonate[2]. To achieve high-purity disulfonic acid, several critical experimental design choices must be made:

-

Biphasic Reaction Medium: The starting material, m-dibromoxylene, is largely insoluble in water. Conducting the reaction in a purely aqueous system leads to poor mass transfer and low yields. By introducing toluene, a biphasic system is created. Refluxing this mixture at 130 °C uniformizes the reaction system, allowing the water-soluble nucleophile (

) to efficiently attack the organic-soluble dihalide at the phase interface[3][4]. -

Stoichiometric Excess: A 2.2x molar excess of sodium sulfite is utilized. This thermodynamic driving force ensures complete conversion to the disulfonate, actively suppressing the formation of mono-substituted byproducts[3][4].

-

Ion-Exchange Purification: Sulfonic acids are highly polar and completely water-soluble, making traditional solvent extraction or crystallization from acidic aqueous solutions highly inefficient. Passing the recrystallized sodium salt through a strong acid cation exchange resin quantitatively replaces

with

Fig 1. Workflow for the synthesis and purification of high-purity XDSA solutions.

Materials and Reagents

| Reagent / Material | Quantity | Molar Equivalents | Function |

| m-Dibromoxylene | 17.5 g (100 mmol) | 1.0 eq | Electrophilic substrate[3] |

| Sodium Sulfite ( | 28.0 g (220 mmol) | 2.2 eq | Nucleophile / Sulfonating agent[3] |

| Toluene | 40 mL | N/A | Organic phase solvent[3] |

| Distilled Water | 40 mL | N/A | Aqueous phase solvent[3] |

| Diethyl Ether | As needed | N/A | Washing solvent for crude precipitate[3] |

| Methanol / Water | As needed | N/A | Recrystallization solvent system[3] |

| Strong Acid Cation Resin | ~100 g | N/A | Ion exchange medium (e.g., Duolite C-20)[1] |

Experimental Protocol

Phase 1: Synthesis of Sodium m-Xylylenedisulfonate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.5 g of m-dibromoxylene in 40 mL of toluene[3].

-

Nucleophile Addition: Prepare an aqueous solution by dissolving 28.0 g of sodium sulfite in 40 mL of distilled water. Add this aqueous solution to the organic phase to form a biphasic mixture[3].

-

Reflux: Heat the mixture to 130 °C under vigorous stirring and maintain reflux for 24 hours[3].

-

Self-Validation Checkpoint: As the reaction progresses, the organic layer will diminish, and a white precipitate of sodium m-xylylenedisulfonate will begin to form at the interface, as it is insoluble in toluene and less soluble in the highly saturated aqueous phase.

-

Phase 2: Isolation and Purification

-

Filtration: Cool the reaction mixture to room temperature. Collect the white precipitate via vacuum filtration[3].

-

Washing: Wash the filter cake thoroughly with diethyl ether to extract any unreacted m-dibromoxylene and residual toluene[3][4].

-

Recrystallization: Dissolve the crude salt in a minimum volume of a hot water/methanol mixture. Allow it to cool slowly to crystallize the pure sodium salt. Filter and dry the crystals[3].

Phase 3: Cation Exchange to Free Acid

-

Resin Preparation: Pack a glass chromatography column with a strong acid cation exchange resin (e.g., Duolite C-20). Wash the resin with distilled water until the eluent is neutral.

-

Ion Exchange: Dissolve the purified sodium m-xylylenedisulfonate in distilled water and pass it through the column at a flow rate of 1-2 bed volumes per hour[1][3].

-

Self-Validation Checkpoint: Monitor the pH of the eluent. A sharp drop in pH (

) indicates the elution of the free m-xylylenedisulfonic acid.

-

-

Concentration: Collect the acidic fractions. To obtain solid XDSA, remove the water under reduced pressure (vacuum distillation) and dry at 40 °C for 24 hours[3]. Alternatively, titrate the solution to determine its exact molarity and store it as a standardized aqueous solution.

Analytical Validation

To ensure the integrity of the synthesized XDSA, the following analytical parameters should be verified against established literature benchmarks:

| Analytical Method | Expected Value / Observation | Diagnostic Significance |

| Melting Point | 137–142 °C | Confirms the crystalline purity of the isolated free acid[1][3]. |

| ¹H-NMR (D₂O) | Validates the preservation of the aromatic ring and the | |

| FT-IR (KBr) | 1240–1220, 1140, 1030, 820, 705 cm⁻¹ | Characteristic sulfone ( |

| HPLC | Single sharp peak | Proves the sample is a single compound, entirely free of mono-substituted impurities[1]. |

Application Context: Polyaniline Doping

Polyaniline (PAn) is a highly versatile conductive polymer, but its environmental and thermal stability depends heavily on the dopant utilized during its oxidative polymerization. Traditional dopants like hydrochloric acid or mono-sulfonic acids (e.g., toluenesulfonic acid, TSA) tend to volatilize or degrade at elevated temperatures (such as during capacitor soldering processes at 230–260 °C)[1][5].

By utilizing XDSA as a protonic acid dopant, the bi-functional sulfonic groups anchor strongly to the polyaniline chains, effectively cross-linking the matrix via ionic interactions[3][5]. The resulting PAn-XDSA polymer exhibits a baseline conductivity of ~5 S/cm, which remarkably remains unchanged even after annealing at 125 °C in air for over 1000 hours[3][5].

Fig 2. Application pathway of XDSA as a bi-functional dopant in polyaniline synthesis.

References

-

[1] Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents. Available at:

-

[3] PAn XDSA - Cambridge University Press & Assessment. Available at:[Link]

-

[5] H. Ishikawa's research works | NEC Corporation and other places - ResearchGate. Available at:[Link]

-

[2] Organic Name Reactions by Merck Index. Available at:[Link]

-

[4] Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents (Solvent Methodologies). Available at:

Sources

- 1. EP0697705A1 - Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents [patents.google.com]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. Thermally Stabilized Polyaniline With m-Xylylenedisulfonic Acid And Its Application For A Counter Electrode Of A Tantalum Capacitor | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 4. EP0697705A1 - Solid electrolyte capacitor using polyaniline doped with disulfonic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Xylylenedisulfonic acid as a dopant in conductive polymers

Application Note: Xylylenedisulfonic Acid (XDSA) as a High-Stability Dopant for Conductive Polyaniline

Executive Summary

The commercial viability of conductive polymers in advanced electronic components—such as solid electrolyte tantalum capacitors—relies heavily on their environmental and thermal stability. While polyaniline (PANI) is a premier candidate due to its ease of synthesis, traditional protonic acid dopants like toluenesulfonic acid (TSA) suffer from severe dedoping and volatilization at elevated temperatures. This application note details the mechanistic rationale and self-validating protocols for utilizing xylylenedisulfonic acid (XDSA) (specifically m- or p-isomers) as a novel, highly stable dopant. By anchoring the polymer matrix with a bi-functional, rigid aromatic skeleton, XDSA-doped PANI achieves exceptional thermal endurance and high baseline conductivity[1].

Mechanistic Insights: The Causality of XDSA Doping

To understand why XDSA outperforms conventional dopants, we must examine the physical chemistry of the polymer-dopant interaction.

-

The Limitation of Monofunctional Dopants: Standard dopants like TSA possess a single sulfonic acid group. At temperatures exceeding 100°C, the thermal energy overcomes the ionic interaction between the sulfonate anion and the protonated imine nitrogen of the PANI backbone. This leads to dopant migration, volatilization, and the subsequent reversion of PANI from its conductive emeraldine salt state to its insulating emeraldine base state[1].

-

The XDSA Advantage (Bi-functional Anchoring): XDSA features two sulfonic acid groups attached to a rigid xylylene (aromatic) skeleton. This molecular architecture allows a single XDSA molecule to protonate and electrostatically bridge two distinct imine sites—either intra-chain or inter-chain.

-

Causality of Stability: This "pseudo-crosslinking" effect drastically increases the activation energy required for dedoping. Furthermore, the rigid arylene skeleton of XDSA provides intrinsic heat resistance, ensuring that the conductivity of PANI-XDSA remains stable even after prolonged exposure to 125°C in ambient air[2].

Quantitative Benchmarking

The following table summarizes the performance metrics of PANI doped with XDSA versus traditional TSA, specifically in the context of solid electrolyte capacitor applications.

| Performance Metric | PANI doped with TSA | PANI doped with XDSA |

| Initial Conductivity | ~0.3 S/cm | ~5.0 S/cm |

| Thermal Stability (125°C in air) | Conductivity drops rapidly >100°C | No degradation over 1,000 hours |

| Apparent Capacitance (Device) | Sub-optimal / Degrades | 90% |

| Equivalent Series Resistance (100 kHz) | High | <200 mΩ |

Pathway Visualization

Fig 1: Reaction workflow for XDSA-doped polyaniline synthesis and device integration.

Self-Validating Experimental Protocols

Protocol A: In-Situ Polymerization of PANI-XDSA (Bulk Synthesis)

This protocol outlines the chemical oxidative polymerization of aniline in the presence of XDSA to produce a highly conductive polymer powder.

-